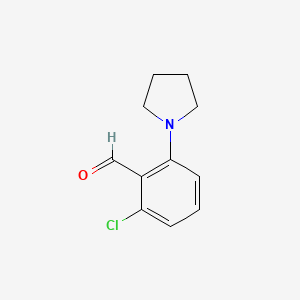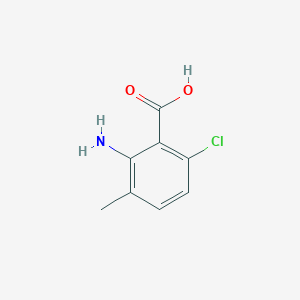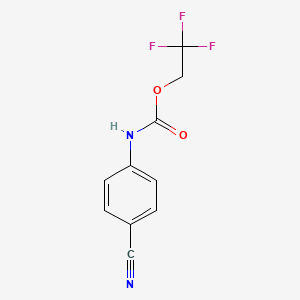
5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine
Vue d'ensemble
Description
5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine: is a chemical compound with the molecular formula C11H10BrN3 It is known for its unique structure, which includes a bromine atom attached to a pyridine ring, and a pyridinylmethyl group attached to another pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of a pyridinylmethyl group. One common method involves the reaction of 5-bromo-2-chloropyridine with 4-pyridinylmethanamine under specific conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
Applications De Recherche Scientifique
Chemistry: 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new chemical reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a probe to study biological pathways.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its ability to interact with specific molecular targets, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and pyridinylmethyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 5-Bromo-N-(4-pyridinylmethyl)-2-furamide
- 5-Bromo-N-(4-pyridinylmethyl)-2-pyrimidinamine
Comparison: Compared to similar compounds, 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine is unique due to its specific structure and the presence of two pyridine rings. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-10-1-2-11(15-8-10)14-7-9-3-5-13-6-4-9/h1-6,8H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPOIXIFYXNGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)





![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)

![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
